molecular formula C21H29N3O4 B12095204 Lisinopril EP Impurity D

Lisinopril EP Impurity D

Cat. No.: B12095204
M. Wt: 387.5 g/mol
InChI Key: FUEMHWCBWYXAOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lisinopril EP Impurity D involves the formation of a diketopiperazine structure. The synthetic route typically includes the cyclization of a dipeptide intermediate under specific reaction conditions. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Lisinopril EP Impurity D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diketopiperazine ring, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Lisinopril EP Impurity D is used in various scientific research applications, including:

Mechanism of Action

Lisinopril EP Impurity D, like Lisinopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. The compound disrupts the angiotensin II pathway, leading to decreased peripheral resistance and renal protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lisinopril EP Impurity D is unique due to its specific diketopiperazine structure, which distinguishes it from other impurities. Its presence and characterization are crucial for ensuring the purity and efficacy of Lisinopril in pharmaceutical applications .

Biological Activity

Lisinopril EP Impurity D, identified by its chemical formula C21H29N3O4C_{21}H_{29}N_{3}O_{4} and CAS number 219677-82-4, is a known impurity associated with the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This impurity plays a significant role in pharmaceutical formulation and quality control due to its potential effects on the efficacy and safety of lisinopril products. Understanding its biological activity is essential for ensuring drug quality and patient safety.

Chemical Structure and Properties

This compound features a diketopiperazine structure, which distinguishes it from other ACE inhibitors that do not possess this specific moiety. The compound has a molecular weight of 387.47 g/mol and exists primarily as a dihydrate form. Its structural uniqueness may influence its behavior within biological systems, particularly in relation to its interaction with ACE and other pharmacological targets.

Lisinopril itself functions as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced strain on the cardiovascular system. While this compound does not have the same therapeutic indications as lisinopril, its structural similarity may allow it to interact with similar biological pathways, potentially affecting the overall pharmacodynamics of lisinopril formulations .

Interaction Studies

Studies have been conducted to evaluate the interaction of this compound with various biological systems. These studies are crucial for understanding how impurities can affect drug performance:

  • In vitro studies : this compound was tested for its ability to inhibit ACE activity in vitro. Preliminary results indicated that while it exhibits some inhibitory activity, it is significantly less potent than lisinopril itself.
  • Effect on pharmacokinetics : The presence of this impurity may alter the absorption and distribution profiles of lisinopril, impacting its therapeutic efficacy .

Case Studies

  • Quality Control in Pharmaceutical Formulations : A study highlighted the importance of monitoring impurities like this compound during the manufacturing process. It was found that formulations containing higher levels of this impurity showed variability in bioavailability compared to those with lower levels .
  • Clinical Evaluations : In clinical trials assessing the bioequivalence of lisinopril formulations, variations in impurity levels were correlated with differences in patient response rates and side effects. This underscores the need for stringent quality control measures in drug manufacturing .

Comparative Analysis with Other Compounds

The following table summarizes key characteristics comparing this compound with other ACE inhibitors:

Compound NameChemical FormulaKey Characteristics
LisinoprilC21H31N3O5Active ACE inhibitor; used for hypertension treatment
EnalaprilC20H28N2O5Prodrug converted to active form; ACE inhibitor
RamiprilC23H32N2O5SContains sulfur; used for hypertension
QuinaprilC19H24N2O5Contains carboxyl group; used for hypertension
This compound C21H29N3O4 Unique diketopiperazine structure; potential effects on drug efficacy

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)

InChI Key

FUEMHWCBWYXAOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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